molecular formula C18H17N5O2 B11008075 1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide

1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide

Cat. No.: B11008075
M. Wt: 335.4 g/mol
InChI Key: OIIVFJARIXYVKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-INDAZOL-3-YL)-5-OXO-N-[(PYRIDIN-3-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of 1-(1H-INDAZOL-3-YL)-5-OXO-N-[(PYRIDIN-3-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE involves multiple steps, including the formation of the indazole core and subsequent functionalization. Common synthetic routes include:

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity while minimizing byproducts.

Chemical Reactions Analysis

1-(1H-INDAZOL-3-YL)-5-OXO-N-[(PYRIDIN-3-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(1H-INDAZOL-3-YL)-5-OXO-N-[(PYRIDIN-3-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound also interacts with various signaling pathways, modulating cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

1-(1H-INDAZOL-3-YL)-5-OXO-N-[(PYRIDIN-3-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE is unique compared to other indazole derivatives due to its specific functional groups and their arrangement. Similar compounds include:

These compounds share the indazole core but differ in their functional groups and biological activities.

Properties

Molecular Formula

C18H17N5O2

Molecular Weight

335.4 g/mol

IUPAC Name

1-(1H-indazol-3-yl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C18H17N5O2/c24-16-8-13(18(25)20-10-12-4-3-7-19-9-12)11-23(16)17-14-5-1-2-6-15(14)21-22-17/h1-7,9,13H,8,10-11H2,(H,20,25)(H,21,22)

InChI Key

OIIVFJARIXYVKE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCC4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.